molecular formula C21H24N2O3S B2880690 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea CAS No. 1396882-94-2

1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea

Cat. No.: B2880690
CAS No.: 1396882-94-2
M. Wt: 384.49
InChI Key: CTSUNJWKSADNHI-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea is a complex organic compound characterized by the presence of furan, methoxyphenethyl, and thiophenethyl groups attached to a urea backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Urea Backbone: This can be achieved by reacting an isocyanate with an amine. For instance, reacting 1-(furan-2-ylmethyl)amine with 1-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)isocyanate under controlled conditions.

    Protection and Deprotection Steps: Protecting groups may be used to prevent unwanted reactions at specific sites during the synthesis. These groups are later removed to yield the final product.

    Purification: The final compound is purified using techniques such as recrystallization, column chromatography, or HPLC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro groups to amines if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), or potassium permanganate.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, or strong nucleophiles like sodium hydride (NaH) for nucleophilic substitution.

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation of the furan ring might yield furan-2,5-dione derivatives, while reduction could yield corresponding alcohols or amines.

Scientific Research Applications

1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)-1-(2-(thiophen-2-yl)ethyl)urea has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Materials Science:

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The furan, methoxyphenethyl, and thiophenethyl groups could contribute to binding affinity and specificity through various interactions like hydrogen bonding, π-π stacking, and hydrophobic interactions.

Comparison with Similar Compounds

    1-(Furan-2-ylmethyl)-3-phenethylurea: Lacks the methoxy and thiophene groups, potentially altering its reactivity and applications.

    1-(Thiophen-2-ylmethyl)-3-(4-methoxyphenethyl)urea: Similar structure but with different positioning of the thiophene group.

    1-(Furan-2-ylmethyl)-3-(4-methoxyphenethyl)urea: Lacks the thiophen-2-yl group, which might affect its chemical properties and applications.

Properties

IUPAC Name

1-(furan-2-ylmethyl)-3-[2-(4-methoxyphenyl)ethyl]-1-(2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3S/c1-25-18-8-6-17(7-9-18)10-12-22-21(24)23(16-19-4-2-14-26-19)13-11-20-5-3-15-27-20/h2-9,14-15H,10-13,16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSUNJWKSADNHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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